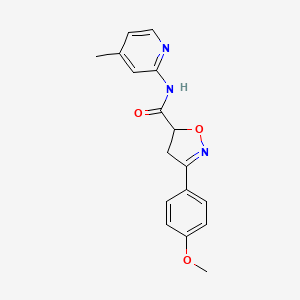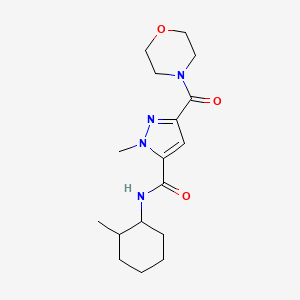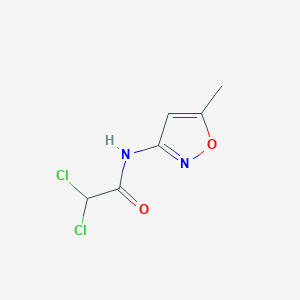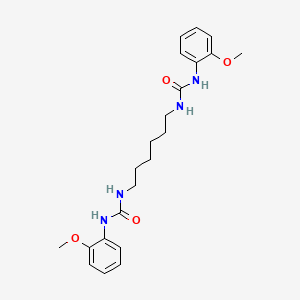
3-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a methylpyridyl group, and an isoxazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxyphenylhydrazine and 4-methyl-2-pyridinecarboxylic acid in the presence of a cyclizing agent can yield the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The isoxazole ring can be reduced under specific conditions to yield a dihydroisoxazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the isoxazole ring results in a dihydroisoxazole compound .
Scientific Research Applications
3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propyn-1-ol: Shares the methoxyphenyl group but differs in the rest of the structure.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but has different functional groups and applications.
Uniqueness
What sets 3-(4-METHOXYPHENYL)-N~5~-(4-METHYL-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a compound of significant interest.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-8-18-16(9-11)19-17(21)15-10-14(20-23-15)12-3-5-13(22-2)6-4-12/h3-9,15H,10H2,1-2H3,(H,18,19,21) |
InChI Key |
BEKCUKUJHYUABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-cyclopropyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10895328.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10895344.png)




![N-(2-bromophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10895370.png)
![(8E)-8-benzylidene-2-(2-chlorophenyl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895372.png)
![5-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,8,10,12,14-hexaen-7-one](/img/structure/B10895380.png)
![5-[(4-{(1Z)-1-[2-({1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10895384.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10895396.png)
![4-methyl-N-[1-(morpholin-4-yl)propan-2-yl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10895416.png)
